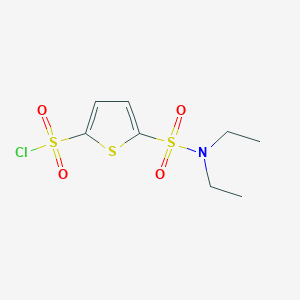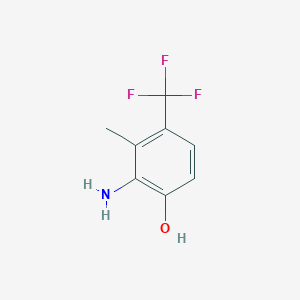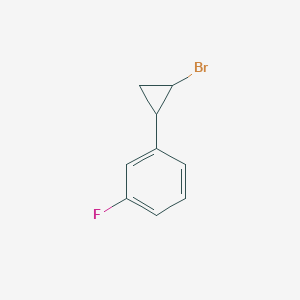
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound with the molecular formula C8H12ClNO4S3 and a molecular weight of 317.83 g/mol . This compound is known for its high purity and versatility, making it a valuable tool in advanced research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in bulk, ensuring high-quality standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr reaction and sodium hydroxide (NaOH) for basic conditions in the Gewald reaction .
Major Products
The major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Aplicaciones Científicas De Investigación
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its versatility . It is employed in:
Mecanismo De Acción
The mechanism of action of 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride involves its interaction with molecular targets and pathways. For instance, thiophene sulfonamides have been shown to inhibit c-Jun N-Terminal Kinase, protein tyrosine phosphatases, and carbonic anhydrase . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride include other thiophene derivatives such as:
- 2-Thiophenesulfonyl chloride
- 5-Phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides
Uniqueness
What sets this compound apart is its high purity and specific functional groups, which make it particularly useful in advanced research and industrial applications .
Propiedades
Fórmula molecular |
C8H12ClNO4S3 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
5-(diethylsulfamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO4S3/c1-3-10(4-2)17(13,14)8-6-5-7(15-8)16(9,11)12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZTWOJKSICOOLKC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)


![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)




